methyl 7-amino-1H-indazole-5-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 7-amino-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
UBXNWNKIAJFKMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)N)NN=C2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for Methyl 7 Amino 1h Indazole 5 Carboxylate and Derivatives
General Methodologies for Substituted Indazole Core Construction
The synthesis of the indazole nucleus has been a subject of extensive research for over a century, leading to a diverse array of synthetic methods. These can be broadly categorized into several key strategies, including intramolecular cyclizations, cross-coupling and annulation reactions, and transition metal-catalyzed routes.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a cornerstone of indazole synthesis, often involving the formation of the N-N bond or a C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor. A classic and versatile method involves the cyclization of arylhydrazones. For instance, hydrazones derived from substituted acetophenones and benzophenones can undergo intramolecular cyclization in the presence of polyphosphoric acid (PPA) to yield the corresponding indazoles.
Another powerful approach is the intramolecular amination of ortho-haloarylhydrazones. This transformation can be catalyzed by copper, in what is known as an intramolecular Ullmann-type reaction, or by palladium. These methods are particularly useful for creating N-1-aryl substituted indazoles and demonstrate good functional group tolerance. Silver(I)-mediated intramolecular oxidative C–H bond amination has also emerged as an effective method for constructing a variety of 1H-indazoles, offering a direct and atom-efficient pathway.
Cross-Coupling and Annulation Reactions
Cross-coupling and annulation reactions have become increasingly important for the construction of functionalized indazole systems. These methods often involve the formation of key bonds in a sequential or one-pot manner, providing rapid access to complex structures. For example, a [3+2] annulation approach utilizing arynes and hydrazones can efficiently produce a range of indazole derivatives.
Rhodium(III)-catalyzed C-H functionalization followed by intramolecular annulation of azobenzenes with sulfoxonium ylides is another sophisticated strategy that leads to the formation of 3-acyl-2H-indazoles with high chemoselectivity. This highlights the power of modern catalytic methods to construct the indazole core with specific substitution patterns.
Transition Metal-Catalyzed Synthetic Routes
The application of transition metal catalysis has revolutionized the synthesis of indazoles, offering milder reaction conditions, broader substrate scope, and improved yields compared to classical methods. wikipedia.org Palladium, copper, and rhodium are the most commonly employed metals in these transformations. wikipedia.org
Palladium-catalyzed reactions are particularly prevalent. For instance, the intramolecular C-N bond formation of o-alkyne azoarenes can be achieved using a palladium catalyst. Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines and aryl halides, has been adapted for the synthesis of indazoles. wikipedia.org This reaction is a powerful tool for forming the crucial C-N bond in the indazole scaffold. wikipedia.org
Copper-catalyzed reactions also play a significant role. Cu-mediated intramolecular amination of N-arylimines, for example, provides an efficient route to a wide variety of multi-substituted 2-aryl-2H-indazoles. Rhodium(III)-catalyzed sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes is another elegant method for accessing 1H-indazoles. researchgate.net
| Catalyst System | Reactants | Product | Reference |
| Rh(III)/Cu(II) | Ethyl benzimidates and nitrosobenzenes | 1H-Indazoles | researchgate.net |
| Palladium | o-Alkyne azoarenes | Indazoles | beilstein-journals.org |
| Copper | N-Arylimines | 2-Aryl-2H-indazoles | beilstein-journals.org |
Targeted Approaches for 7-Amino-1H-indazole-5-carboxylate Scaffolds
The synthesis of methyl 7-amino-1H-indazole-5-carboxylate requires a strategic approach to introduce the desired functional groups at specific positions on the indazole ring. This typically involves a multi-step sequence, starting with a pre-functionalized benzene ring or the late-stage functionalization of the indazole core.
Installation of the Amino Functionality at C-7
Introducing an amino group at the C-7 position of the indazole ring is a key challenge that can be addressed through several synthetic routes.
One of the most common strategies involves the nitration of an indazole precursor, followed by the reduction of the nitro group. The regioselectivity of the nitration is crucial. For instance, nitration of 1H-indazole-5-carboxylic acid can lead to the formation of 7-nitro-1H-indazole-5-carboxylic acid. This nitro-substituted intermediate can then be reduced to the corresponding 7-amino derivative using standard reducing agents such as tin(II) chloride, catalytic hydrogenation with palladium on carbon, or other methods. While direct nitration of the indazole core can sometimes lead to mixtures of isomers, the directing effects of existing substituents, such as the carboxyl group at C-5, can favor the desired C-7 substitution.
A more modern and often more selective approach is the use of transition metal-catalyzed cross-coupling reactions . The Buchwald-Hartwig amination is a particularly powerful method for this purpose. wikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. wikipedia.orgnih.gov A plausible synthetic route would involve the synthesis of a methyl 7-halo-1H-indazole-5-carboxylate (e.g., 7-bromo or 7-chloro). This halogenated intermediate could then be coupled with an ammonia (B1221849) surrogate, such as benzophenone (B1666685) imine, followed by hydrolysis to unveil the primary amino group at the C-7 position. nih.gov The choice of palladium catalyst, ligand, and base is critical for the success of this transformation. beilstein-journals.org
| Precursor | Reagents | Intermediate | Final Product |
| 1H-Indazole-5-carboxylic acid | HNO₃/H₂SO₄ | 7-Nitro-1H-indazole-5-carboxylic acid | 7-Amino-1H-indazole-5-carboxylic acid (after reduction) |
| Methyl 7-bromo-1H-indazole-5-carboxylate | Pd catalyst, ligand, base, ammonia surrogate | N-protected 7-aminoindazole derivative | This compound (after deprotection) |
Introduction and Modification of the Methyl Carboxylate Moiety at C-5
The methyl carboxylate group at the C-5 position can be introduced either before or after the formation of the indazole ring.
A common strategy involves starting with a commercially available, appropriately substituted benzene derivative. For example, a synthesis could commence from a substituted toluene, which is then functionalized to create a suitable precursor for indazole ring formation. The methyl group can be oxidized to a carboxylic acid, which is then esterified to the methyl ester.
Alternatively, the carboxylate group can be introduced onto a pre-formed indazole ring through methods such as carboxylation using carbon dioxide or other carboxylating agents, often via an organometallic intermediate.
Once the carboxylic acid is in place at the C-5 position, esterification to the methyl ester is a straightforward transformation. This is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. Other esterification methods, such as using diazomethane (B1218177) or methyl iodide with a suitable base, can also be employed. The synthesis of methyl 1H-indazole-5-carboxylate from 1H-indazole-5-carboxylic acid is a well-established procedure. researchgate.net
Regioselective Functionalization Techniques for Indazole Derivatives
The strategic functionalization of the indazole core is a cornerstone in the synthesis of complex derivatives with tailored properties. The inherent asymmetry of the indazole ring system, coupled with the electronic influence of existing substituents, presents both a challenge and an opportunity for chemists to control the regiochemical outcome of subsequent reactions. In the context of this compound, the interplay between the electron-donating amino group at the C7 position and the electron-withdrawing methyl carboxylate group at the C5 position dictates the reactivity and selectivity of functionalization at various sites of the molecule.
N-Alkylation
The alkylation of the pyrazole nitrogen atoms (N1 and N2) is a common strategy to introduce structural diversity and modulate the biological activity of indazole derivatives. The regioselectivity of this transformation is highly dependent on the substitution pattern of the indazole ring, the nature of the alkylating agent, and the reaction conditions.
For indazoles bearing an electron-withdrawing group, such as a methyl carboxylate (-CO₂Me), at a position ortho to a pyrazole nitrogen, a pronounced directing effect is observed. Research has demonstrated that indazoles with a -CO₂Me group at the C7 position exhibit excellent regioselectivity for N-alkylation at the N2 position. beilstein-journals.orgd-nb.info This selectivity is attributed to the electronic influence of the substituent, which modulates the nucleophilicity of the adjacent nitrogen atom. In the case of this compound, while the specific regioselectivity of N-alkylation has not been extensively reported, the presence of the C5-carboxylate group is expected to favor N2-alkylation by analogy. However, the electronic contribution of the C7-amino group may also influence the N1/N2 ratio, warranting careful optimization of reaction conditions to achieve the desired regioisomer.
Recent studies on the N-alkylation of a related compound, methyl 5-bromo-1H-indazole-3-carboxylate, have shown that a mixture of N1 and N2-alkylated products is often obtained, with the ratio being sensitive to the base and solvent employed. nih.govbeilstein-journals.org For instance, the use of cesium carbonate has been shown to favor the formation of the N1-substituted product in some cases. nih.gov These findings underscore the importance of empirical screening of reaction parameters to achieve regiocontrol in the N-alkylation of substituted indazoles.
C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the elaboration of heterocyclic scaffolds. The regioselectivity of C-H activation on the indazole nucleus is typically governed by the inherent reactivity of the C-H bonds and can be steered by the use of directing groups. The C3 position of the indazole ring is generally the most nucleophilic and susceptible to electrophilic attack.
For 2-substituted indazoles, a variety of C-H functionalization reactions have been developed, primarily targeting the C3 position. These include transition metal-catalyzed reactions and radical pathways. rsc.org The functionalization of the benzene ring of the indazole core is more challenging and often requires the installation of a directing group to achieve regioselectivity. The existing amino and carboxylate groups on this compound can potentially act as directing groups in C-H activation reactions, guiding the introduction of new substituents to specific positions on the carbocyclic ring. The amino group is known to direct ortho-metalation, which could facilitate functionalization at the C6 or C8 position (if considering the standard indazole numbering). Conversely, the carboxylate group can also direct C-H activation, and the interplay between these two groups would determine the ultimate regiochemical outcome.
Halogenation
The introduction of halogen atoms onto the indazole scaffold provides valuable handles for further synthetic transformations, such as cross-coupling reactions. The regioselectivity of electrophilic halogenation is dictated by the electronic properties of the indazole ring system. The electron-rich nature of the pyrazole ring generally directs halogenation to the C3 position.
In the case of 2-substituted indazoles, metal-free halogenation methods have been developed that selectively introduce bromine or chlorine at the C3 position. The functionalization of the benzene ring typically requires harsher conditions or the presence of strongly activating or deactivating groups to direct the substitution. For this compound, the electron-donating amino group at C7 is expected to activate the benzene ring towards electrophilic substitution, primarily at the ortho and para positions. Therefore, halogenation would be predicted to occur at the C6 or C4 positions. The electron-withdrawing nature of the C5-carboxylate group would deactivate the positions ortho and para to it, further favoring substitution at C4 and C6. The precise regioselectivity would likely be a result of the combined directing effects of both substituents.
Interactive Data Table of Regioselective Reactions on Indazole Derivatives
| Reaction Type | Indazole Substrate | Reagents and Conditions | Major Product(s) | Regioselectivity | Reference |
| N-Alkylation | 7-CO₂Me-1H-indazole | Alkyl halide, NaH, THF | N2-alkylated indazole | ≥ 96% for N2 | beilstein-journals.orgd-nb.info |
| N-Alkylation | 5-Bromo-3-CO₂Me-1H-indazole | Alkyl tosylate, Cs₂CO₃, dioxane | N1-alkylated indazole | High N1 selectivity | nih.gov |
| C-H Functionalization | 2-Aryl-2H-indazoles | Various transition metal catalysts | C3-functionalized indazoles | High C3 selectivity | rsc.org |
| Halogenation | 2-Phenyl-2H-indazole | NBS or NCS | 3-Halo-2-phenyl-2H-indazole | High C3 selectivity | N/A |
Mechanistic Organic Chemistry and Reactivity of Methyl 7 Amino 1h Indazole 5 Carboxylate
Reactivity of the Indazole Nucleus
Aromatic Substitution Reactions
Electrophilic Aromatic Substitution:
The benzene (B151609) portion of the indazole nucleus is susceptible to electrophilic aromatic substitution. The powerful electron-donating amino group at the C7 position is an ortho-, para-director and strongly activates the ring towards electrophilic attack. Conversely, the methyl carboxylate group at the C5 position is a deactivating group and a meta-director.
In methyl 7-amino-1H-indazole-5-carboxylate, the directing effects of these two groups are synergistic. The amino group strongly activates the positions ortho and para to it (C6 and C8, although C8 is part of the pyrazole (B372694) ring and less prone to substitution). The carboxylate group deactivates the ring but directs incoming electrophiles to the positions meta to it (C4 and C6). Therefore, the C6 position is strongly activated by the amino group and only weakly deactivated by the carboxylate group, making it the most probable site for electrophilic attack. The C4 position is also a potential site for substitution, being ortho to the activating amino group and meta to the deactivating carboxylate group.
Common electrophilic aromatic substitution reactions include:
Halogenation: Bromination or chlorination would be expected to occur preferentially at the C6 position.
Nitration: Nitration, typically using a mixture of nitric and sulfuric acid, would also be expected to yield the 6-nitro derivative.
Sulfonation: Treatment with fuming sulfuric acid would likely lead to the formation of the corresponding sulfonic acid at the C6 position.
Friedel-Crafts Alkylation and Acylation: These reactions are often challenging on highly activated aromatic rings like anilines due to potential side reactions with the amino group. Protection of the amino group may be necessary to achieve successful C-alkylation or C-acylation at the C6 position.
| Reaction | Reagents | Predicted Major Product |
| Bromination | Br2, FeBr3 | Methyl 7-amino-6-bromo-1H-indazole-5-carboxylate |
| Nitration | HNO3, H2SO4 | Methyl 7-amino-6-nitro-1H-indazole-5-carboxylate |
| Sulfonation | SO3, H2SO4 | Methyl 7-amino-6-sulfo-1H-indazole-5-carboxylate |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNA) on the indazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, the presence of a good leaving group, such as a halogen, at a position activated by an electron-withdrawing group could facilitate such reactions. For instance, if a halogen were introduced at the C6 position, its substitution by a nucleophile would be facilitated by the electron-withdrawing effect of the adjacent carboxylate group.
Oxidation and Reduction Pathways of the Indazole Ring System
Oxidation:
The indazole ring is generally stable to mild oxidizing agents. However, under more vigorous conditions, or in the presence of specific catalysts, the ring can undergo oxidative degradation. The amino group at C7 makes the benzene portion of the molecule particularly susceptible to oxidation, which can lead to complex product mixtures and ring-opening. In some cases, oxidation of N-aminoindazoles can lead to the formation of 1,2,3-benzotriazines. While this compound is not an N-aminoindazole, this reactivity highlights the potential for ring transformation under oxidative conditions.
Reduction:
Catalytic hydrogenation of the indazole ring system can lead to the saturation of either the pyrazole or the benzene ring, or both, depending on the reaction conditions (catalyst, pressure, and temperature). Reduction of the benzene ring would yield a tetrahydroindazole (B12648868) derivative, while reduction of the pyrazole ring is less common under standard hydrogenation conditions. Complete reduction of the bicyclic system would result in a perhydroindazole derivative.
Cycloaddition Reactivity Patterns of Indazoles
The indazole nucleus can potentially participate in cycloaddition reactions, although this is not a commonly reported mode of reactivity. In theory, the pyrazole part of the indazole could act as a diene in a Diels-Alder reaction, or the double bonds within the ring system could act as dipolarophiles in 1,3-dipolar cycloadditions. However, the aromaticity of the indazole ring system makes it a reluctant participant in such reactions, as they would lead to a loss of aromatic stabilization in the transition state. There is more precedent for the synthesis of indazoles via 1,3-dipolar cycloaddition reactions, for example, between an in situ generated nitrile imine and benzyne. acs.org
Transformations of the Methyl Ester Group
The methyl ester at the C5 position is a versatile functional group that can undergo a variety of transformations.
Hydrolytic Cleavage and Amidation Reactions
Hydrolytic Cleavage:
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt. masterorganicchemistry.com Subsequent acidification yields the carboxylic acid.
| Reaction Condition | Product |
| Acidic (e.g., H2SO4, H2O, heat) | 7-amino-1H-indazole-5-carboxylic acid |
| Basic (e.g., NaOH, H2O, heat), then acid workup | 7-amino-1H-indazole-5-carboxylic acid |
Amidation Reactions:
The methyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, often referred to as aminolysis, typically requires heating. The reaction proceeds via a nucleophilic acyl substitution mechanism. The rate of this reaction can be enhanced by the use of a catalyst or by converting the ester to a more reactive acyl derivative, such as an acyl chloride or by using coupling agents. mdpi.commasterorganicchemistry.com
Reductive Modifications of the Carboxylate Moiety
The methyl ester group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones.
Reduction with Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a powerful reducing agent that readily reduces esters to primary alcohols.
Reduction with Sodium Borohydride (B1222165) (NaBH4): Sodium borohydride is generally not strong enough to reduce esters. However, its reactivity can be enhanced by the addition of certain additives or by using a large excess of the reagent in a suitable solvent system, allowing for the reduction of aromatic methyl esters to their corresponding alcohols. ias.ac.inresearchgate.net
| Reducing Agent | Product |
| Lithium Aluminum Hydride (LiAlH4) | (7-amino-1H-indazol-5-yl)methanol |
| Sodium Borohydride (NaBH4) with additives/forcing conditions | (7-amino-1H-indazol-5-yl)methanol |
Structure Activity Relationship Sar Investigations and Ligand Design Principles
Elucidation of Key Structural Determinants for Biological Activity in Indazole Scaffolds
The indazole core is considered a "privileged scaffold" because its structure is adept at interacting with a wide range of biological targets. researchgate.net The biological versatility of indazoles stems from several key structural features:
Bicyclic Aromatic System : The fused ring system provides a rigid framework that can fit into the binding sites of proteins. Its aromatic nature allows for crucial π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine within a target's active site. mdpi.comnih.gov
Hydrogen Bonding Capability : The two nitrogen atoms in the pyrazole (B372694) ring can act as both hydrogen bond donors (the N-H group) and acceptors. This dual capability is fundamental to forming strong, directional interactions with the hinge region of kinases, a common target for indazole-based inhibitors. nih.govrsc.org For example, docking models have shown that the indazole nitrogen atoms can form hydrogen bonds with the amide backbone of hinge residues like Glu93 and Cys95 in Unc-51-like kinase 1 (ULK-1). nih.gov
Tautomeric Forms : Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the predominant form in most biologically active derivatives. nih.govcaribjscitech.com The specific tautomeric form and the position of the N-H proton can significantly influence the molecule's interaction with its target.
Substitution Points : The indazole ring offers multiple positions (N1, N2, C3, C4, C5, C6, and C7) for substitution, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. The strategic placement of various functional groups at these positions is the cornerstone of SAR studies for this class of compounds. nih.govnih.gov For instance, the 3-aminoindazole moiety has been identified as a highly effective hinge-binding fragment in kinase inhibitors. nih.gov
Impact of Positional Isomerism and Substituent Variation on Efficacy
The biological activity of indazole derivatives is highly sensitive to the placement and nature of substituents on the core scaffold. Both positional isomerism (the location of substituents) and the variation of the substituents themselves play a critical role in determining efficacy and selectivity. researchgate.netnih.gov
Positional Isomerism: The arrangement of substituents around the indazole ring can have a profound effect on activity. Studies on M1 positive allosteric modulators (PAMs) revealed that regioisomeric N-methyl indazoles exhibited significant differences in their activity. researchgate.net Similarly, for a series of indazole-3-carboxamides designed as CRAC channel blockers, the specific 3-carboxamide regiochemistry was found to be critical for activity; the reverse amide isomer was completely inactive, highlighting the importance of the precise orientation of the amide linker. nih.gov
Substituent Variation: Systematic modification of functional groups at different positions has yielded critical SAR insights, particularly in the development of anti-cancer agents.
N1-Position : Substitution at the N1 position often impacts pharmacokinetic properties and can introduce additional binding interactions. In a series of CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups with an α-amino acyl moiety were found to be the most potent. acs.org
C3-Position : This position is frequently modified to interact with the solvent-accessible region of kinase binding sites. The addition of an amino group at the C3 position of an indazole scaffold led to a significant increase in ULK-1 inhibition potency, as it introduced a new hydrogen bond with the target. nih.gov In another study, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for potent IDO1 enzyme inhibition. mdpi.com
C4, C5, and C6-Positions : Substituents on the benzene (B151609) ring portion of the scaffold are critical for modulating activity and selectivity. For IDO1 inhibitors, groups at the C4 and C6 positions were found to play a crucial role. mdpi.com In the development of ASK1 inhibitors, SAR studies led to the discovery of potent compounds by modifying these positions. nih.gov Research on glucagon (B607659) receptor antagonists also highlighted the importance of C3 and other positions for optimizing activity. nih.govresearchgate.net
The following interactive table summarizes key SAR findings for various indazole derivatives, illustrating the impact of substituent changes on biological activity.
Modulation of Ligand-Target Interactions Through Chemical Space Exploration
Chemical space exploration is a fundamental strategy in drug discovery that involves the systematic generation and evaluation of a vast number of potential molecules to identify novel compounds with desired therapeutic properties. youtube.com For indazole derivatives, this process aims to modulate ligand-target interactions to optimize potency, selectivity, and drug-like characteristics.
This exploration can be ligand-based, where known active molecules are used as a starting point, or structure-based, where the three-dimensional structure of the biological target guides the design of new compounds. youtube.com A common approach is scaffold hopping, where the indazole core is used to replace a different chemical scaffold from a known inhibitor, with the goal of discovering new chemical series with improved properties. nih.gov
Key strategies for exploring the chemical space around the indazole scaffold include:
Systematic Substituent Modification : As detailed in the SAR section, chemists systematically introduce a wide variety of functional groups at different positions of the indazole ring. This allows for the probing of different pockets within the target's binding site to enhance interactions like hydrogen bonding, hydrophobic contacts, and electrostatic interactions. nih.govresearchgate.net
Fragment-Based Design : In this approach, small molecular fragments that bind to the target are identified and then grown or linked together to create more potent ligands. For example, a fragment-led de novo design was used to discover novel 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov
Bioisosteric Replacement : This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency or pharmacokinetics. The indazole ring itself can be considered a bioisostere of other bicyclic heterocyles like indole (B1671886) or benzimidazole, and this similarity is often exploited in drug design. acs.org
Through these methods, the vast chemical space of possible indazole derivatives can be navigated to fine-tune interactions with the target protein, ultimately leading to the identification of optimized drug candidates.
Computational Chemistry in SAR Analysis and Predictive Modeling for Indazole Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing deep insights into SAR. researchgate.net For indazole derivatives, several computational methods are routinely employed to guide their development.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. aboutscience.eufrontiersin.org Both 2D and 3D-QSAR studies have been successfully applied to indazole derivatives. For instance, 3D-QSAR models for indazole-based HIF-1α inhibitors were developed to create steric and electrostatic maps, providing a structural framework to guide the design of new, more potent inhibitors. nih.gov These models help identify the key physicochemical properties (e.g., shape, charge distribution) that govern a compound's efficacy.
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govderpharmachemica.com Molecular docking studies have been crucial in understanding how indazole derivatives interact with their targets at an atomic level. researchgate.netnih.gov For example, docking simulations of indazole derivatives into the active site of the breast cancer aromatase enzyme identified key interactions with residues Arg115 and Met374, explaining the observed binding affinities. derpharmachemica.com Similarly, docking of 3-carboxamide indazoles into a renal cancer-related protein (PDB: 6FEW) revealed interactions with residues like ASP784 and LYS655, helping to rationalize the high binding energies of the most active compounds. nih.govrsc.org
Molecular Dynamics (MD) Simulations : MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. nih.gov For indazole derivatives, MD simulations have been used to confirm that the binding mode predicted by docking is stable within the dynamic environment of the protein's active site. mdpi.comnih.gov One study used MD simulations to explore the stability of arylsulphonyl indazole derivatives within the VEGFR2 kinase pocket, confirming that the compounds could bind efficiently and remain stable. mdpi.com Another investigation used MD to understand the unbinding pathways of indazole from the active site of the CYP2E1 enzyme. nih.gov
These computational approaches, often used in combination, provide a powerful platform for analyzing SAR, predicting the activity of novel indazole derivatives, and prioritizing synthetic efforts, thereby accelerating the discovery of new therapeutic agents. nih.govtandfonline.com
Biological Activity Studies and Mechanism of Action Research
Antineoplastic Activity and Cellular Pathway Modulation
There are no specific studies detailing the antineoplastic activity or the kinase inhibition profile of methyl 7-amino-1H-indazole-5-carboxylate. However, the broader class of amino-indazole derivatives has been a significant area of focus in cancer research.
Kinase Inhibition Profiles
Research into related compounds, such as 3-amino-1H-indazol-6-yl-benzamides, has demonstrated potent inhibition of kinases like FLT3, PDGFRα, and Kit. nih.gov These kinases are crucial in cell signaling pathways that can drive cancer cell growth. The amino-indazole moiety in these compounds often acts as a "hinge-binder," interacting with the ATP-binding site of the kinase. nih.gov While this suggests a potential mechanism for related molecules, the specific kinase inhibition profile of this compound remains undetermined.
Cellular Proliferation and Apoptosis Studies in Cancer Models
Various indazole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. nih.gov For instance, some 1H-indazole derivatives have shown potent activity against epidermal growth factor receptor (EGFR) kinases, which are often overactive in cancer. nih.gov Another related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been shown to act as a microtubule targeting agent, inducing mitotic arrest and cell death in breast cancer cell lines. nih.govnih.gov However, no such studies have been published for this compound.
Anti-inflammatory and Immunomodulatory Properties
The anti-inflammatory potential of the indazole core is well-documented. nih.gov For example, the drug benzydamine, an indazole derivative, is used for its anti-inflammatory properties. While there is no direct evidence for this compound, its parent scaffold is known to be a key component in compounds with these effects. The structurally similar compound, 5-amino-1H-indazole-7-carboxylic acid, is noted as a key intermediate in the synthesis of molecules with potential anti-inflammatory activities. chemimpex.com
Antimicrobial Spectrum and Mechanisms of Action
A review of the scientific literature indicates that no studies have been conducted to determine the antimicrobial spectrum or mechanism of action of this compound. While some indazole derivatives have been investigated for antimicrobial properties, this specific compound has not been a subject of such research.
Antidiabetic Potential and Metabolic Pathway Interactions
There is currently no published research investigating the antidiabetic potential or interactions with metabolic pathways of this compound. While some studies have explored the effects of other drugs on urinary amino acids in individuals with type 1 diabetes, these are not related to the compound . nih.gov
Other Pharmacological Applications
Due to the lack of specific research on this compound, there are no other reported pharmacological applications for this compound. The broader indazole class of compounds has been explored for a wide range of therapeutic uses, including cardiovascular diseases and as analytical reference standards for synthetic cannabinoids in forensic applications. nih.govcaymanchem.com However, these applications are not directly attributed to this compound.
Enzyme Inhibitory Activities (e.g., Indoleamine 2,3-Dioxygenase 1, α-Glucosidase)
There is no publicly available scientific literature detailing the inhibitory activities of this compound against indoleamine 2,3-dioxygenase 1 (IDO1) or α-glucosidase. While the broader class of indazole derivatives has been investigated for various enzyme inhibitory properties, specific data for this compound is not present in the reviewed literature.
Receptor Agonism and Antagonism Studies (e.g., Glucagon (B607659) Receptor, G Protein-Coupled Receptors, Calcium-Release Activated Calcium Channels)
Similarly, no research was found that specifically investigates the agonist or antagonist activities of this compound at the glucagon receptor, other G protein-coupled receptors (GPCRs), or calcium-release activated calcium (CRAC) channels. Although various indazole-containing compounds have been explored as modulators of these receptor systems, the specific functional role of this compound has not been reported.
Due to the absence of research data, no data tables on the biological activity of this compound can be provided.
Future Directions and Advanced Research Perspectives
Innovations in Synthetic Methodologies for Complex Indazole Scaffolds
The development of novel and efficient synthetic routes is crucial for exploring the chemical space around the indazole core. nih.gov Historically, the synthesis of indazoles has been well-established, but recent innovations focus on creating more complex and diverse derivatives with greater precision and efficiency. researchgate.net Modern catalyst-based approaches, including the use of transition metals and acid/base catalysis, have significantly improved the synthesis of these pharmacophores. researchgate.netbohrium.com
Recent advancements have seen the rise of palladium-catalyzed and copper-catalyzed reactions that allow for the construction of substituted indazoles with good functional group tolerance. nih.gov For instance, methods like intramolecular C-H amination and cyclization of o-haloaryl N-sulfonylhydrazones have provided versatile pathways to 1H-indazoles. nih.gov These innovative strategies are essential for generating libraries of complex indazole scaffolds necessary for drug discovery programs.
Innovations in Indazole Synthesis
| Methodology | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Intramolecular C-H Amination | Palladium-based catalysts | Allows for direct C-N bond formation, often with high regioselectivity. | nih.gov |
| Cyclization of o-haloaryl N-sulfonylhydrazones | Copper(I) oxide or Copper(II) acetate | Tolerates a variety of functional groups, enabling diverse substitutions. | nih.gov |
| Oxidative Benzannulation | Pd(OAc)₂/P(tBu)₃·HBF₄ | Constructs the indazole ring from pyrazoles and internal alkynes. | nih.gov |
| Tandem C-N and C-P Bond Formation | Copper/Palladium cooperative catalysis | Enables the synthesis of specialized phosphorated 2H-indazoles. | nih.gov |
Discovery of Novel Biological Targets and Emerging Therapeutic Areas
Indazole derivatives are recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govresearchgate.net A significant portion of current research is focused on identifying novel biological targets for these compounds, thereby expanding their therapeutic potential. Kinase inhibition is a particularly prominent area, with indazole-based drugs like Pazopanib and Niraparib already approved for cancer treatment. nih.gov
The structural versatility of the indazole scaffold allows for the fine-tuning of interactions with various biological targets. rsc.org Research has identified indazole derivatives as potent inhibitors of numerous kinases, including VEGFR-2, FGFRs, and ALK, which are crucial in cancer progression. nih.gov Beyond oncology, emerging research is exploring their utility against other diseases, with studies showing activity against targets like Sirt 1 for metabolic diseases and trypanothione (B104310) reductase in Leishmania. nih.govnih.gov
Biological Targets of Indazole Derivatives
| Indazole Derivative Class | Biological Target | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Substituted 3-aminoindazoles | Anaplastic lymphoma kinase (ALK) | Oncology (e.g., Non-small cell lung cancer) | nih.gov |
| 1H-indazole-based derivatives | Fibroblast growth factor receptors (FGFRs) | Oncology | nih.gov |
| Substituted 1H-indazoles | Epidermal growth factor receptor (EGFR) | Oncology (e.g., Non-small cell lung cancer) | nih.gov |
| 3-benzylindazoles | Cyclin-dependent kinase 8 (CDK8) | Oncology | nih.gov |
| 3-quinolyl indazoles | Sirtuin 1 (Sirt 1) | Metabolic diseases, Osteogenesis | nih.gov |
| 3-chloro-6-nitro-1H-indazoles | Trypanothione reductase (TryR) | Infectious Diseases (Leishmaniasis) | nih.gov |
Integration of Advanced Screening and High-Throughput Methodologies in Indazole Research
The identification of new bioactive indazole derivatives is greatly accelerated by advanced screening techniques. nih.gov High-Throughput Screening (HTS) allows for the rapid testing of vast chemical libraries against specific biological targets. youtube.com This technology has been instrumental in identifying initial "hits" from which more potent and selective indazole-based inhibitors can be developed. nih.gov
Both physical and in silico HTS campaigns are employed in indazole research. nih.govacs.org In silico screening uses computational models to predict the activity of virtual compounds, reducing the time and cost associated with physical screening. nih.gov Once hits are identified, medicinal chemistry efforts focus on optimizing their structure to improve potency and drug-like properties, often guided by further screening and biological assays. acs.org This iterative process of screening and optimization is a cornerstone of modern drug discovery.
High-Throughput Screening in Indazole Drug Discovery
| Screening Stage | Methodology | Objective | Reference |
|---|---|---|---|
| Initial Hit Identification | In silico High-Throughput Screening (HTS) | To virtually screen large compound libraries and prioritize candidates based on predicted binding to a target. | nih.govacs.org |
| Hit Confirmation | Physical High-Throughput Screening (HTS) | To experimentally test prioritized compounds in miniaturized biochemical or cell-based assays. | nih.govyoutube.com |
| Lead Optimization | Structure-Activity Relationship (SAR) studies | To synthesize and test analogs of initial hits to improve potency, selectivity, and pharmacokinetic properties. | acs.org |
Application of Cheminformatics and Artificial Intelligence in Drug Discovery Pipelines for Indazole Derivatives
Cheminformatics and Artificial Intelligence (AI) are revolutionizing the drug discovery process, and their application to indazole research holds immense promise. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns, predict properties, and design novel molecules, accelerating the entire discovery pipeline. nih.govresearchgate.net
Applications of AI and Cheminformatics in Indazole Research
| Drug Discovery Stage | AI/Cheminformatics Application | Purpose | Reference |
|---|---|---|---|
| Target Identification | Analysis of multi-omics data | To identify and validate novel biological targets for indazole compounds. | mdpi.com |
| Lead Generation | Virtual screening, de novo molecular design | To identify novel indazole hits and generate new molecular structures with desired therapeutic profiles. | nih.govmdpi.com |
| Lead Optimization | Predictive modeling (ADME/Tox), QSAR | To predict pharmacokinetic properties, toxicity, and biological activity to guide the optimization of lead compounds. | nih.gov |
| Synthesis | Retrosynthetic analysis prediction | To identify and suggest efficient synthetic routes for target indazole molecules. | nih.gov |
Q & A
Q. What are the established synthetic routes for methyl 7-amino-1H-indazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization, esterification, and functional group protection. For example:
- Cyclization : Indazole cores are formed using hydrazine derivatives reacting with substituted benzene precursors under acidic conditions (e.g., HCl, 80°C) .
- Amination : Direct amination at the 7-position often employs nitration followed by reduction (e.g., H₂/Pd-C) or Buchwald-Hartwig coupling for aromatic amines .
- Esterification : Carboxylic acid intermediates are converted to methyl esters using methanol and catalytic H₂SO₄ .
Critical Parameters :
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., amino group at δ 5.2–5.8 ppm, ester carbonyl at δ 165–170 ppm) .
- HPLC-MS : Purity assessment (>95%) using C18 columns (MeCN/H₂O + 0.1% TFA) with ESI+ detection (expected [M+H]⁺ = 206.1) .
- FT-IR : Identify amine (N-H stretch ~3400 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functional groups .
Discrepancies in spectral data should be cross-validated with computational simulations (e.g., DFT for NMR chemical shifts) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Stability is highly sensitive to humidity and light:
- Storage Conditions :
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under scale-up conditions?
- Methodological Answer : Key strategies include:
- Flow Chemistry : Continuous processing minimizes side reactions (e.g., using microreactors for nitration steps, achieving 90% yield at 10 g scale) .
- DoE (Design of Experiments) : Factorial designs (e.g., 2³ for temperature, catalyst loading, solvent ratio) identify critical interactions. For example, ANOVA may reveal solvent polarity (MeCN vs. DMF) as the dominant factor in amination efficiency .
- In Situ Monitoring : PAT (Process Analytical Technology) tools like ReactIR track intermediate formation, enabling real-time adjustments .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : DFT (Density Functional Theory) and MD (Molecular Dynamics) simulations are critical:
- DFT Parameters : B3LYP/6-311+G(d,p) basis set to calculate Fukui indices (identify electrophilic sites) .
- Solvent Effects : COSMO-RS models predict solvation energies in polar aprotic solvents (e.g., DMSO), correlating with experimental kinetic data .
- Transition State Analysis : Identify energy barriers for amide bond formation (e.g., ΔG‡ ~25 kcal/mol for ester → amide conversion) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability or impurities:
- Reproducibility Checks :
- Validate cell-based assays (e.g., IC₅₀ in MCF-7 cells) using standardized protocols (ATP luminescence vs. MTT) .
- Compare impurity profiles via LC-MS (e.g., trace hydrazine derivatives may inhibit kinase activity) .
- Meta-Analysis : Pool data from multiple studies (e.g., Bayesian hierarchical models) to quantify uncertainty in reported IC₅₀ values .
Q. What safety protocols are critical when handling this compound in catalytic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
